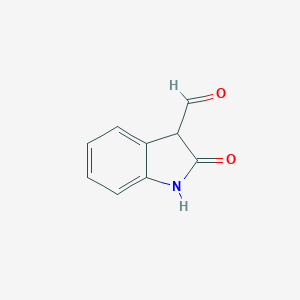
N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline, also known as NPCA, is a chemical compound that has been used in various scientific research applications. This compound is an organic molecule with a molecular formula of C18H12ClN3O2 and a molecular weight of 343.76 g/mol. NPCA is a yellow crystalline solid that is soluble in organic solvents such as ethanol, methanol, and chloroform.
作用机制
The mechanism of action of N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline is not well understood. However, it has been reported that N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline can inhibit the activity of several enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline has also been reported to exhibit antibacterial, antifungal, and anticancer activities.
Biochemical and Physiological Effects:
N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline has been reported to have several biochemical and physiological effects. N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline has been reported to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline has also been reported to exhibit neuroprotective activity by reducing neuronal damage and improving cognitive function.
实验室实验的优点和局限性
One advantage of using N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline in lab experiments is its ease of synthesis and purification. N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline is also relatively stable under normal laboratory conditions. However, N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline has limitations in terms of its solubility in water and its potential toxicity. Therefore, appropriate safety measures should be taken when handling N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline in the laboratory.
未来方向
There are several future directions for the research on N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline. One direction is to investigate the mechanism of action of N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline in more detail. Another direction is to explore the potential applications of N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline in drug discovery and development. N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline can be used as a starting point for the synthesis of new compounds with improved pharmacological properties. Another direction is to investigate the potential of N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline as a diagnostic tool for various diseases such as cancer and Alzheimer's disease. N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline can be used as a fluorescent probe for the detection of biomolecules and disease markers.
合成方法
The synthesis of N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline involves the reaction of 3-chloroaniline and 4-nitrobenzaldehyde in the presence of a catalyst such as sodium acetate or potassium carbonate. The reaction is carried out in a solvent such as ethanol or methanol at a temperature of 60-80°C for several hours. The resulting product is then purified by recrystallization or column chromatography to obtain pure N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline.
科学研究应用
N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline has been used in various scientific research applications such as organic synthesis, material science, and medicinal chemistry. N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline has been used as a building block for the synthesis of various organic compounds such as dyes, pigments, and pharmaceuticals. N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline has also been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) that have potential applications in gas storage, catalysis, and drug delivery.
属性
CAS 编号 |
170162-35-3 |
|---|---|
产品名称 |
N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline |
分子式 |
C18H13ClN2O2 |
分子量 |
324.8 g/mol |
IUPAC 名称 |
3-chloro-N-(4-nitrophenyl)-N-phenylaniline |
InChI |
InChI=1S/C18H13ClN2O2/c19-14-5-4-8-18(13-14)20(15-6-2-1-3-7-15)16-9-11-17(12-10-16)21(22)23/h1-13H |
InChI 键 |
PQKZAIDZGSOFCO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=CC=C3)Cl |
规范 SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=CC=C3)Cl |
同义词 |
N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



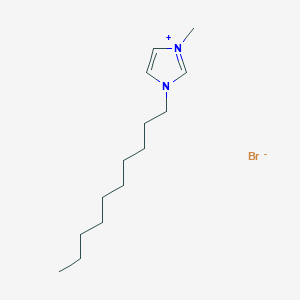


![3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile](/img/structure/B61569.png)
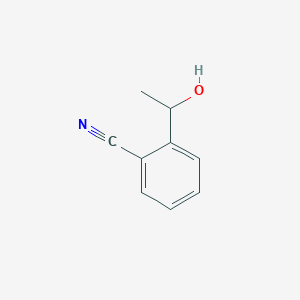
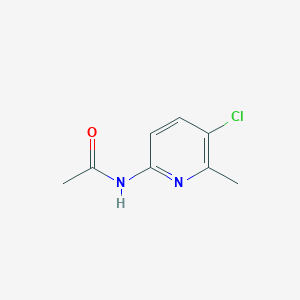

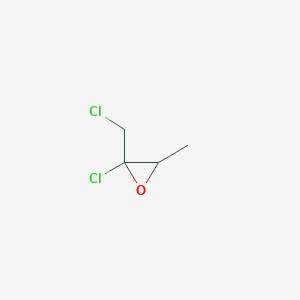
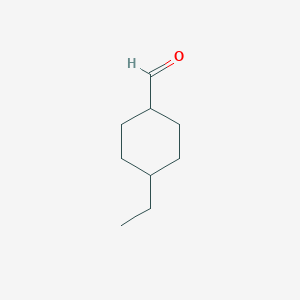
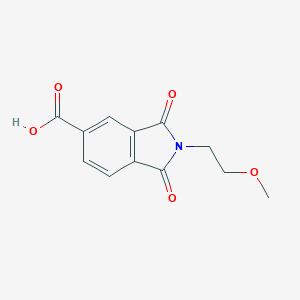
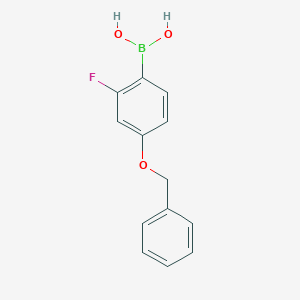
![9-[2-(2,5-Dimethylpyrrol-1-yl)phenyl]-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B61585.png)
